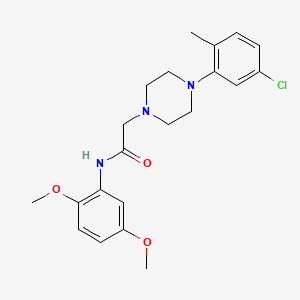

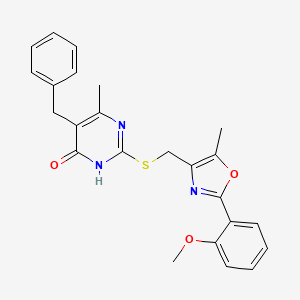

![molecular formula C23H15N7O3 B2838650 3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891115-06-3](/img/structure/B2838650.png)

3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a heterocyclic compound . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . The synthetic protocols for these compounds involve reactions with appropriate heterocyclic amines and active methylene compounds . In addition, 1,3,4-thiadiazoles and 1,3-thiazoles can be obtained via the reaction of substituted thiourea with appropriate hydrazonoyl chlorides and halogenated ketenes .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including a triazole ring and a pyridazin ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are thermally stable, with decomposition temperatures ranging from 147–228 °C, and exhibit acceptable densities (1.77–1.80 g cm −3) .科学的研究の応用

Synthesis and Chemical Properties

Metal-Free Synthesis of Heterocyclic Compounds : A study highlighted a novel strategy for synthesizing biologically important heterocyclic compounds, like 1,2,4-triazolo[1,5-a]pyridines, via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which features a short reaction time and high yields. This method allows for the convenient construction of a heterocyclic skeleton through direct oxidative N-N bond formation without the need for metals Zheng et al., 2014.

Ce(III)-Catalyzed Synthesis : Another study introduced an efficient synthesis of pyridyl benzamides from 2-aminopyridines and nitroolefins, catalyzed by rare-earth metals. This method provides a broad substrate scope in moderate to excellent yields, highlighting the absence of additives and external oxidants. The process also demonstrates the use of water as the source of the carbonyl oxygen atom in pyridyl benzamides Chen et al., 2018.

Biological Applications

Antimicrobial Evaluation : The synthesis and evaluation of thienopyrimidine derivatives have shown significant antimicrobial activity. This research outlines the process of reacting heteroaromatic o-aminonitrile with various compounds to form [1,2,4]Triazolo[4,3-c]thieno-[3,2-e]pyrimidine derivatives, some of which exhibited pronounced antimicrobial properties Bhuiyan et al., 2006.

Spectroscopic and Biological Activity : Research on the synthesis, spectroscopic, and biological activity of derivatives containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety revealed antibacterial and antifungal activities against various microbes. This study underscores the potential therapeutic applications of these compounds Patel & Patel, 2015.

将来の方向性

The future directions in the research of this compound could involve further exploration of its biological activities, as well as the development of new synthetic routes and derivatives . The compound’s structure–activity relationship could also be a focus of future research, which could aid in the rational design and development of new target-oriented drugs for

特性

IUPAC Name |

3-nitro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N7O3/c31-23(16-5-2-8-19(13-16)30(32)33)25-18-7-1-4-15(12-18)20-9-10-21-26-27-22(29(21)28-20)17-6-3-11-24-14-17/h1-14H,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVWKCDXOZAHAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

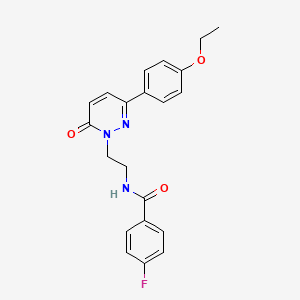

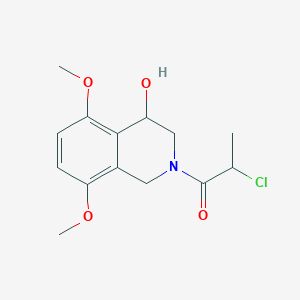

![N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2838570.png)

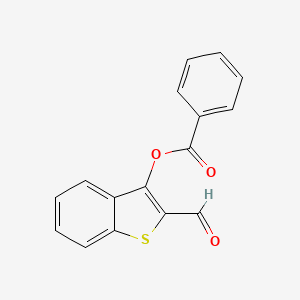

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2838574.png)

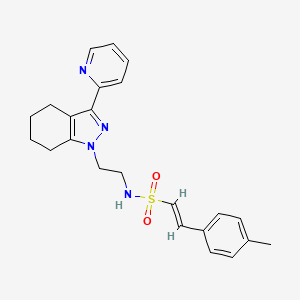

![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2838578.png)

![N-(3-chloro-4-methoxyphenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2838580.png)

![(2-Imidazo[1,2-a]pyridin-2-ylethyl)(2-thienylmethyl)amine](/img/structure/B2838583.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2838586.png)

methylidene}-3-oxobutanenitrile](/img/structure/B2838587.png)